N-Boc-exo-3-N-Boc-Aminotropane

Orthogonal protection strategy Combinatorial chemistry Tropane scaffold

N-Boc-exo-3-N-Boc-Aminotropane (CAS 403618-04-2, molecular formula C₁₇H₃₀N₂O₄, molecular weight 326.43 Da) is a dual-Boc-protected tropane derivative belonging to the 8-azabicyclo[3.2.1]octane family. The compound features two tert-butoxycarbonyl (Boc) protecting groups—one on the bridgehead nitrogen (N-8) and one on the exo-oriented 3-amino substituent—rendering both amine functionalities simultaneously masked.

Molecular Formula C17H30N2O4
Molecular Weight 326.4 g/mol
Cat. No. B13089371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-exo-3-N-Boc-Aminotropane
Molecular FormulaC17H30N2O4
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2CCC(C1)N2C(=O)OC(C)(C)C
InChIInChI=1S/C17H30N2O4/c1-16(2,3)22-14(20)18-11-9-12-7-8-13(10-11)19(12)15(21)23-17(4,5)6/h11-13H,7-10H2,1-6H3,(H,18,20)/t11?,12-,13+
InChIKeyTVQSUOLHHNWGEY-YHWZYXNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-exo-3-N-Boc-Aminotropane (CAS 403618-04-2): Dual-Boc-Protected exo-3-Aminotropane Building Block for CNS and Immunological Drug Discovery


N-Boc-exo-3-N-Boc-Aminotropane (CAS 403618-04-2, molecular formula C₁₇H₃₀N₂O₄, molecular weight 326.43 Da) is a dual-Boc-protected tropane derivative belonging to the 8-azabicyclo[3.2.1]octane family . The compound features two tert-butoxycarbonyl (Boc) protecting groups—one on the bridgehead nitrogen (N-8) and one on the exo-oriented 3-amino substituent—rendering both amine functionalities simultaneously masked. Commercially available at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC analysis , this building block serves as a key intermediate for the synthesis of tropenyl- and homotropenyl-piperidine urea derivatives that act as potent CXCR3 chemokine receptor antagonists .

Why N-Boc-exo-3-N-Boc-Aminotropane Cannot Be Substituted by Mono-Boc or endo-Tropane Analogs in CXCR3-Focused Medicinal Chemistry Programs


The exo stereochemistry at the C-3 position of the tropane scaffold is a critical determinant of biological activity in CXCR3 antagonist programs: Watson et al. (2008) demonstrated that replacement of the central piperidine with an exo-tropanyl unit was essential for achieving the combination of excellent potency against both human and murine CXCR3 receptors, drug-like properties, and favorable pharmacokinetics in lead compound 15 [1]. The dual-Boc protection strategy further differentiates this compound from its mono-Boc analog N-Boc-exo-3-aminotropane (CAS 744183-20-8, MW 226.32), as the second Boc group on the exo-3-amino position enables orthogonal protection schemes—a capability first established for tropane scaffolds by Paparin et al. (2000), who demonstrated clean Boc removal for combinatorial chemistry applications [2]. Substituting either a mono-Boc analog (lacking the second orthogonal protecting group) or an endo-configured isomer (altering the critical stereochemical presentation) would compromise synthetic flexibility or biological activity in downstream applications.

Quantitative Differentiation Evidence: N-Boc-exo-3-N-Boc-Aminotropane vs. Closest Analogs and In-Class Alternatives


Dual-Boc Orthogonal Protection Capability vs. Mono-Boc N-Boc-exo-3-aminotropane (CAS 744183-20-8): Structural and Synthetic Utility Differentiation

N-Boc-exo-3-N-Boc-Aminotropane carries two independently introduced Boc protecting groups—one on the bridgehead N-8 and one on the exo-3-amino substituent—whereas the closest mono-Boc analog, N-Boc-exo-3-aminotropane (CAS 744183-20-8), protects only the N-8 position, leaving the exo-3-amino group as a free primary amine . This structural difference enables chemoselective deprotection strategies: the exo-3-N-Boc group can be selectively removed under mildly acidic conditions (e.g., TFA/CH₂Cl₂ or thermal flow conditions) while the N-8 Boc remains intact, a capability demonstrated in the broader class of di-Boc amines using reagents such as LiBr or Fe(III) catalysts for selective mono-deprotection . The additional Boc group increases molecular weight by 100.11 Da (326.43 vs. 226.32) and adds steric bulk that alters chromatographic retention (higher Rf on normal-phase TLC vs. mono-Boc analog), providing an additional handle for purification monitoring .

Orthogonal protection strategy Combinatorial chemistry Tropane scaffold Sequential deprotection

Exo vs. endo Stereochemistry at C-3: Critical Impact on CXCR3 Antagonist Biological Activity Demonstrated in Watson et al. (2008) Lead Optimization

The exo configuration of the 3-amino substituent on the tropane scaffold is essential for CXCR3 antagonist activity. Watson et al. (2008) demonstrated that replacing the central piperidine ring with an exo-tropanyl unit led to compound 15, which exhibited a combination of excellent potency against human and murine CXCR3 receptors, drug-like physicochemical properties, and favorable oral pharmacokinetics—representing a significant advance over earlier piperidine-based leads [1]. In the same study, hydrogenation of tropene derivative 9b produced a 1:1 mixture of endo and exo isomers (compound 10), with the exo isomer being the active configuration [1]. The endo-configured analog N-Boc-endo-3-aminotropane (CAS 207405-68-3, purity 97%) would present the 3-amino substituent in the opposite orientation, fundamentally altering the three-dimensional pharmacophore presentation and expected receptor binding geometry.

CXCR3 antagonist Stereochemistry-activity relationship Tropane scaffold GPCR lead optimization

Piperidine-to-Tropane Scaffold Replacement: Quantified Potency Improvement in CXCR3 Antagonist Series (Watson et al., 2008)

The strategic replacement of a piperidine central scaffold with a tropane (8-azabicyclo[3.2.1]octane) core—the defining structural feature of N-Boc-exo-3-N-Boc-Aminotropane and its synthetic descendants—produced quantified potency improvements in CXCR3 antagonist optimization. Watson et al. (2008) reported that piperidine-based intermediates 3a–c exhibited human CXCR3 Ki values of 1.1 μM, 5.1 μM, and 2.8 μM, respectively, with LogD values ranging from 2.8 to 4.2 and variable metabolic stability (CLINT 3.5–45 μL/min/mg) . In contrast, the tropene and homotropene derivatives (9a–9g) built from the tropane scaffold achieved substantially improved potency, with compound 9a showing human CXCR3 Ki = 0.028 μM (28 nM)—a 39-fold improvement over the best piperidine analog (3a, Ki = 1.1 μM)—while maintaining balanced murine receptor activity (Ki = 0.020 μM) . Most notably, the homotropene 9f delivered Ki = 3.2 μM against human CXCR3 with dramatically reduced microsomal clearance (CLINT = 0.10 μL/min/mg), and the exo-tropanyl-containing compound 15 provided the optimal combination of dual-species potency, drug-like properties, and oral pharmacokinetics [1].

Scaffold hopping CXCR3 antagonism Tropane vs. piperidine SAR optimization

Commercial Purity Specification and QC Documentation vs. Mono-Boc exo and endo Analogs: Procurement-Grade Comparison

N-Boc-exo-3-N-Boc-Aminotropane (CAS 403618-04-2) is commercially supplied at 97% standard purity by Bidepharm with batch-specific QC documentation including NMR, HPLC, and GC analytical reports . The mono-Boc exo analog (CAS 744183-20-8) is available at 97–98% purity from Aladdin Scientific (Item T177335) , and the mono-Boc endo analog (CAS 207405-68-3) at 97% purity from Aladdin (Item E175678) . While nominal purity specifications are comparable across the three building blocks, the di-Boc compound's documented QC package provides multi-method analytical traceability (NMR for structural confirmation, HPLC for chemical purity, GC for volatile impurity profiling) that supports GLP-grade research documentation requirements. The mono-Boc exo analog is explicitly cited as an intermediate in the synthesis of tropenyl and homotropenyl-piperidine urea derivatives as CXCR3 antagonists [1], confirming the broader synthetic pathway in which the dual-protected variant offers additional synthetic flexibility.

Procurement specification Quality control Building block purity Analytical documentation

Validated Application Scenarios for N-Boc-exo-3-N-Boc-Aminotropane Based on Quantitative Differentiation Evidence


CXCR3 Antagonist Lead Optimization: Tropane Scaffold Replacement of Piperidine Cores

N-Boc-exo-3-N-Boc-Aminotropane serves as the stereochemically defined entry point for constructing exo-tropanyl urea CXCR3 antagonists. As demonstrated by Watson et al. (2008), scaffold replacement of piperidine with an exo-tropanyl unit yielded compound 15 with excellent dual-species (human/murine) potency, drug-like properties, and oral pharmacokinetics—a 39-fold potency improvement over the best piperidine analog (tropene 9a Ki = 0.028 μM vs. piperidine 3a Ki = 1.1 μM) and up to 450-fold improvement in microsomal stability (CLINT reduced from 45 to 0.10 μL/min/mg) [1]. The dual-Boc protection ensures that both the exo-3-NH₂ and N-8 positions remain masked during urea coupling and subsequent functionalization steps, preventing undesired side reactions at the bridgehead nitrogen. Selectively deprotecting the exo-3-N-Boc group under mild acidic conditions reveals the free amine for urea bond formation with the aryl-piperidine urea building block (compound 8 in the Watson synthesis), while the N-8 Boc remains intact for late-stage diversification. This scenario applies to programs targeting inflammatory and autoimmune indications where CXCR3 antagonism has been clinically validated, including multiple sclerosis, rheumatoid arthritis, and transplant rejection [1].

Orthogonal Dual-Boc Protection for Multi-Step Combinatorial Tropane Library Synthesis

Paparin et al. (2000) established that N-Boc-protected tropanes represent useful scaffolds for combinatorial chemistry, with the Boc group being cleanly removable under standard acidic conditions [2]. N-Boc-exo-3-N-Boc-Aminotropane extends this capability by providing two independently addressable Boc groups—one on N-8 and one on the exo-3-amino position—enabling sequential deprotection-functionalization sequences. In a typical library synthesis workflow: (Step 1) the exo-3-N-Boc is selectively removed (e.g., using LiBr in THF or controlled thermal flow conditions) to reveal the free exo-3-amine; (Step 2) the exo-3-amine is derivatized (acylation, sulfonylation, reductive amination, or urea formation); (Step 3) the N-8 Boc is then removed to expose the bridgehead nitrogen for a second round of diversification. This orthogonal strategy is not achievable with mono-Boc N-Boc-exo-3-aminotropane (CAS 744183-20-8), where the free exo-3-NH₂ would compete with N-8 during any deprotection-functionalization sequence, necessitating additional protecting group manipulations that reduce overall yield and increase step count. The dual-Boc compound thus enables more efficient parallel library synthesis with higher synthetic throughput.

Conformationally Constrained Peptidomimetic Design Leveraging the Rigid 8-Azabicyclo[3.2.1]octane Core

The 8-azabicyclo[3.2.1]octane scaffold of N-Boc-exo-3-N-Boc-Aminotropane provides a conformationally restricted, three-dimensional framework suitable for peptidomimetic design . The exo-oriented 3-N-Boc-amino group places the nitrogen substituent in a defined spatial orientation relative to the bridgehead N-8, enabling precise presentation of peptide bond isosteres or turn mimetics. In medicinal chemistry programs, the rigid tropane core reduces the entropic penalty of receptor binding compared to flexible acyclic linkers, potentially improving binding affinity and selectivity. The dual-Boc protection allows the tropane scaffold to be integrated into solid-phase peptide synthesis (SPPS) protocols: the exo-3-N-Boc is compatible with Fmoc-based SPPS strategies (orthogonal to base-labile Fmoc), while the N-8 Boc provides a handle for resin attachment or late-stage functionalization after peptide chain elongation. This scenario is particularly relevant for designing CXCR3 peptidomimetic antagonists or protease-resistant cyclic peptide analogs incorporating the tropane constraint.

CCR5/CXCR3 Dual-Program Intermediate for Chemokine Receptor Antagonist Development

Beyond CXCR3, N-Boc-exo-3-aminotropane derivatives have been implicated in CCR5 chemokine receptor antagonist programs . The structural similarity between chemokine receptor binding pockets and the privileged nature of the tropane scaffold in GPCR ligand design make N-Boc-exo-3-N-Boc-Aminotropane a versatile intermediate for chemokine receptor-focused discovery. The dual-Boc protection is particularly advantageous in this context because chemokine receptor antagonist SAR frequently requires independent optimization of two vector positions emerging from the tropane core—one interacting with the major transmembrane binding pocket and the other with the extracellular loop region. The quantitative potency improvements documented for the tropane-to-piperidine scaffold replacement in CXCR3 programs (39-fold Ki improvement, 450-fold CLINT reduction) [1] provide a data-driven rationale for extending this scaffold strategy to related chemokine receptors such as CCR5, CCR2, and CXCR4, where similar binding pocket geometries may benefit from the rigid, pre-organized tropane presentation.

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